Direct Yellow 59

Description

The exact mass of the compound Primuline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

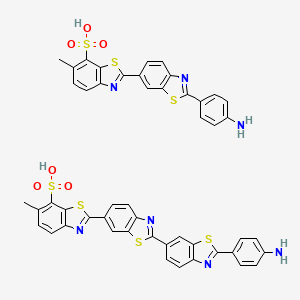

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O3S4.C21H15N3O3S3/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12/h2-13H,29H2,1H3,(H,33,34,35);2-10H,22H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBCXVACRXRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)O.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H33N7O6S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8064-60-6 | |

| Record name | Primuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primuline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Direct Yellow 59 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Direct Yellow 59 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 59, also known by its common name Primuline, is a synthetic thiazole-class dye. Historically significant in the textile and leather industries for its vibrant yellow hue, it also finds applications in scientific research as a fluorescent stain. This guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound is the sodium salt of the sulfonic acid of a complex mixture of thiazole derivatives. The primary component is 2-(2-(4-aminophenyl)-6-methylbenzo[d]thiazol-7-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[1] Its chemical structure features a conjugated system of aromatic rings and thiazole heterocycles, which is responsible for its color and fluorescent properties.

The synthesis of this compound is a two-stage process. The first stage involves the high-temperature reaction of p-toluidine with sulfur to produce a mixture of poly-thiazole compounds known as Primuline base.[2] The second stage is the sulfonation of the Primuline base to render the dye water-soluble.[2]

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | [1] |

| Synonyms | Primuline, C.I. 49000, Direct Yellow 7, Carnotine | [3] |

| CAS Number | 8064-60-6 | [3] |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | [3] |

| Molecular Weight | 475.54 g/mol | |

| Appearance | Yellowish-brown powder | [3] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water, producing a light yellow solution with a light blue fluorescence. | [2] |

| UV-Vis λmax | 229 nm, 340-355 nm |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of a complex mixture known as Primuline base, which is then sulfonated.

Synthesis of Primuline Base

A general method for the synthesis of the Primuline base involves heating p-toluidine with sulfur. A representative, though not fully detailed, manufacturing method describes heating p-toluidine (2 molar equivalents) with sulfur (4.5 atomic ratio) at temperatures ranging from 200 to 280 °C.[2]

Sulfonation of Primuline Base

The Primuline base is then sulfonated to yield the water-soluble this compound. This is typically achieved by treating the base with fuming sulfuric acid (oleum).[2] The sulfonation reaction introduces sulfonic acid groups onto the aromatic rings of the thiazole structures.

Experimental Workflow for Synthesis

Caption: General Synthesis Workflow for this compound.

Structural Information

The core structure of the main component of this compound consists of two substituted benzothiazole rings linked together.

Caption: Simplified 2D representation of the main component of this compound.

Analytical Characterization

A comprehensive analysis of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in an aqueous solution would be expected to show strong absorptions in the ultraviolet and visible regions, characteristic of the extended conjugated system. The absorbance in the visible spectrum is responsible for its yellow color.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would reveal characteristic peaks for the functional groups present, including N-H stretching from the primary amine, C=N stretching from the thiazole ring, S-O stretching from the sulfonate group, and aromatic C-H and C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the precise connectivity of the atoms.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the components of the dye mixture and could provide structural information through analysis of fragmentation patterns.

Logical Workflow for Characterization

Caption: Logical workflow for the analytical characterization of this compound.

Applications in Research

While primarily an industrial dye, this compound (Primuline) is also utilized in biological research as a fluorescent stain. Its ability to bind to various cellular components allows for their visualization under a fluorescence microscope. This application is particularly relevant to researchers in cell biology and histology.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Absorption [Primulin] | AAT Bioquest [aatbio.com]

- 2. Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents | PLOS One [journals.plos.org]

- 3. Fluorescent Primuline Derivatives Inhibit Hepatitis C Virus NS3-Catalyzed RNA Unwinding, Peptide Hydrolysis and Viral Replicase Formation - PMC [pmc.ncbi.nlm.nih.gov]

Primuline dye CAS number and molecular weight

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Primuline dye, a fluorescent dye utilized in various scientific applications.

Quantitative Data

The essential chemical properties of Primuline dye are summarized in the table below.

| Property | Value | Source |

| CAS Number | 8064-60-6 | [1][2][3][4] |

| Molecular Weight | 475.54 g/mol | [1][3][4] |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | [1][4] |

Experimental Protocols & Signaling Pathways

Experimental protocols and signaling pathways are not applicable to the fundamental chemical identifiers presented in this document. Primuline is a fluorescent dye used as a tool in various experimental procedures, such as in the preparation of lipids for chloroplast lipid membranes and as a fluorochrome in plant tissues.[2]

Logical Relationship of Primuline Dye Properties

The following diagram illustrates the direct association between the chemical compound and its fundamental identifiers.

Caption: Core identifiers of Primuline dye.

References

In-Depth Technical Guide: Solubility of Direct Yellow 59

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 59, also known as Primuline, is a fluorescent thiazole dye with applications in histology and as a fluorescent probe. A thorough understanding of its solubility in various solvents is critical for its effective use in research and development, particularly in areas such as drug formulation and biological staining. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its solubility determination, and workflows for its application in biological imaging.

Core Properties of this compound

| Property | Value | Source |

| Synonyms | Primuline, C.I. 49000 | |

| CAS Number | 8064-60-6 | |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ | |

| Molecular Weight | 475.54 g/mol | |

| Appearance | Yellowish-brown powder |

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Observations |

| Water | Soluble | Forms a light yellow solution with a light blue fluorescence. |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| DMSO | Data not available | - |

| Acetone | Data not available | Used in a mixture with water for staining protocols.[1] |

Note: The lack of quantitative data necessitates experimental determination of solubility for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol outlines the saturation shake-flask method coupled with UV-Vis spectrophotometry to determine the solubility of this compound in a solvent of interest.

Materials

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Spectrophotometer capable of UV-Vis measurements

-

Cuvettes (quartz or appropriate for the solvent)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Scintillation vials or flasks with screw caps

-

Shaker or orbital incubator

Procedure

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Dissolve the powder in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.

-

-

Generation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution in volumetric flasks.

-

Measure the absorbance of the stock solution and each dilution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning the absorbance of a dilute solution across the UV-Vis spectrum.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is concentration.

-

-

Saturation of the Solvent:

-

Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the flask and place it on a shaker or in an orbital incubator at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation and Measurement:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.

-

Visualization of Experimental Workflows

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Workflow for Staining Lipids on a TLC Plate

Caption: Workflow for staining lipids with Primuline on a TLC plate.[1]

Applications in Drug Development and Research

This compound (Primuline) is utilized as a fluorescent stain in various biological applications. Its ability to bind to lipids makes it a useful tool for visualizing lipid-rich structures within cells and tissues. In drug development, understanding the interactions of compounds with lipid droplets is of increasing interest, as these organelles are involved in metabolic regulation and can sequester certain drugs. The provided workflow for lipid staining can be adapted for microscopic analysis of cells to study the effects of drug candidates on lipid storage and metabolism.

Conclusion

While quantitative solubility data for this compound remains elusive in public literature, this guide provides the necessary tools for researchers to determine this critical parameter in their solvents of choice. The detailed experimental protocol for solubility determination by UV-Vis spectrophotometry, along with the visualized workflow, offers a clear path for obtaining reliable data. Furthermore, the outlined application for lipid staining highlights the utility of this compound as a fluorescent probe in biological research, with relevance to drug development studies.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Direct Yellow 59

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 59, also known by its synonym Primuline, is a fluorescent dye belonging to the thiazole class of compounds. It is utilized in various scientific applications, particularly as a fluorochrome for staining in biological research. Its ability to absorb light at a specific wavelength and subsequently emit it at a longer wavelength makes it a valuable tool for fluorescence microscopy and other fluorescence-based detection methods. This guide provides a comprehensive overview of the spectral properties of this compound, details on the experimental protocols for their determination, and a summary of its known applications.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Synonyms | Primuline, C.I. 49000 |

| Molecular Formula | C₂₁H₁₄N₃NaO₃S₃ |

| Molecular Weight | 475.54 g/mol |

| CAS Number | 8064-60-6 |

| Appearance | Yellow powder or crystals |

| Solubility | Soluble in water (producing a light yellow solution with light blue fluorescence), soluble in ethanol. |

Excitation and Emission Spectra

The fluorescence of this compound is characterized by its excitation and emission spectra, which dictate the optimal wavelengths for its use as a fluorescent probe.

Spectral Data

The key spectral characteristics of this compound are summarized in the following table. It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~410 |

| Emission Maximum (λem) | ~550 |

Experimental Protocols

The determination of the excitation and emission spectra of a fluorescent dye like this compound is a standard procedure in spectroscopy. The following outlines a general experimental protocol.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

-

This compound (Primuline)

-

Spectroscopy-grade solvent (e.g., water, ethanol)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

From the stock solution, prepare a working solution with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Determination of Emission Spectrum:

-

Set the excitation wavelength to the known approximate excitation maximum (~410 nm).

-

Scan a range of emission wavelengths (e.g., 450 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Determination of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (~550 nm).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the emission and excitation scans.

-

Identify and record the peak wavelengths for both spectra.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the fluorescence spectra of this compound can be visualized as follows:

Direct Yellow 59 (Primuline) as a Fluorescent Probe in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 59, also known by its trivial name Primuline and Colour Index C.I. 49000, is a fluorescent dye belonging to the thiazole class of compounds.[1][2] While historically utilized in the textile industry for dyeing cellulose fibers, silk, and leather, its inherent fluorescence has led to its exploration as a probe in biological applications.[2][3] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its potential use as a fluorescent probe in cell biology. It consolidates data on its photophysical properties, outlines experimental protocols, and discusses its current known applications and limitations.

Photophysical Properties

Quantitative data on the photophysical properties of this compound are not extensively documented in readily available literature. However, based on information from various sources, the following parameters have been compiled. It is important to note that these values may vary depending on the solvent, pH, and binding state of the dye.

| Property | Value | References |

| Absorption Maximum (λabs) | 340 - 356 nm | [1][4] |

| Emission Maximum (λem) | Not explicitly found in searches. | |

| Molar Extinction Coefficient (ε) | Not explicitly found in searches. | |

| Quantum Yield (Φ) | Not explicitly found in searches. |

Note: The lack of specific data for emission maximum, molar extinction coefficient, and quantum yield is a significant gap in the current knowledge base for this compound as a fluorescent probe. Researchers should empirically determine these values for their specific experimental conditions.

Thiazole orange, a related thiazole dye, exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, with some derivatives reaching quantum yields as high as 0.53 and molar extinction coefficients up to 91,000 M-1cm-1. This suggests that the fluorescence of this compound may also be highly dependent on its molecular environment and binding partners.

Experimental Protocols

Detailed, standardized protocols for the use of this compound in mammalian cell staining are not widely published. However, based on its use in other biological and chemical applications, the following general procedures can be adapted.

Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

This protocol is adapted from a method for visualizing lipids separated by TLC.

Solutions:

-

Primuline Stock Solution: 0.05% (w/v) Primuline in 80:20 acetone:water. Prepare fresh.

-

Washing Solution: 80:20 acetone:water (v/v).

Procedure:

-

After developing and drying the TLC plate, spray it evenly with the Primuline staining solution until the plate is damp.

-

Allow the plate to air dry completely.

-

Visualize the lipid spots under a UV lamp.

General Protocol for Vital Staining of Plant Cells and Mast Cells

Primuline has been noted for its use as a vital stain in plant tissues and as a fluorochrome for mast cells at an alkaline pH.[3]

Reagents:

-

Primuline Staining Solution: A starting concentration of 10 µM in an appropriate buffer (e.g., phosphate-buffered saline, PBS) can be tested. For mast cells, a buffer with a pH of 8 is recommended.[3]

Procedure:

-

Prepare a working solution of this compound in the desired buffer.

-

Incubate the cells or tissue with the staining solution for a suitable duration (e.g., 15-30 minutes). Incubation time and dye concentration may need to be optimized.

-

Wash the cells or tissue with fresh buffer to remove unbound dye.

-

Observe the stained samples using a fluorescence microscope with appropriate filter sets for excitation around 340-360 nm.

Visualization and Workflow

Experimental Workflow for Cell Staining and Imaging

The following diagram illustrates a general workflow for utilizing this compound as a fluorescent probe in cell imaging.

Photostability and Cytotoxicity

Photostability

Limited information is available regarding the photostability of this compound. One study on stained lens tissue fibers noted photobleaching of Primuline under both single-photon and two-photon excitation.[5] As with most fluorescent dyes, it is advisable to minimize light exposure to the sample and use appropriate anti-fade mounting media to mitigate photobleaching during imaging.

Cytotoxicity

There is a significant lack of specific toxicological data for this compound in cell culture models. Safety Data Sheets (SDS) for Primuline are very general and do not provide specific data such as an LD50 value. Given that it is a textile dye, its potential for cytotoxicity should be carefully evaluated for any live-cell imaging applications. Standard cytotoxicity assays, such as MTT or neutral red uptake assays, should be performed to determine the non-toxic concentration range for the specific cell line being investigated.

Potential Applications and Future Directions

Based on its known properties, this compound could potentially be used in the following areas of cell biology:

-

Lipid Droplet Staining: Its application in staining lipids on TLC plates suggests it may be useful for visualizing intracellular lipid droplets.

-

Cell Viability Assessment: Its historical use as a vital stain in yeast indicates potential for distinguishing live and dead cells in other organisms, although the mechanism is not well-defined.

-

Plant Cell Wall and Pollen Staining: Its established use in plant biology can be further explored for high-resolution imaging of these structures.[3]

-

Mast Cell Identification: The pH-dependent staining of mast cells could be a useful tool for their specific identification in mixed cell populations.[3]

Further research is critically needed to fully characterize the photophysical properties of this compound, establish standardized staining protocols for various cell types, and thoroughly assess its cytotoxicity. Elucidating its mechanism of fluorescence enhancement and its specific binding targets within cells will be crucial for its development as a reliable and widely applicable fluorescent probe in cell biology.

Conclusion

This compound (Primuline) presents itself as a potentially useful, yet largely uncharacterized, fluorescent probe for cell biology. Its affordability and simple chemical nature are advantageous. However, the current lack of comprehensive data on its photophysical properties, detailed staining protocols for mammalian cells, and cytotoxicity necessitates further investigation. This guide serves as a starting point for researchers interested in exploring the potential of this classic dye in modern cell biology research, highlighting both its promise and the critical need for more in-depth characterization.

References

Direct Yellow 59 in Biomedical Research: An Examination of Current Applications

For Immediate Release

[City, State] – [Date] – Direct Yellow 59, a synthetic dye also known as Primuline, has found its primary applications in the textile and paper industries, valued for its vibrant and consistent yellow coloration.[1][2] While its use is established in these sectors, a comprehensive review of current scientific literature reveals a notable absence of its application within dedicated biomedical research, a field that often leverages dyes for staining, imaging, and therapeutic purposes. This technical overview serves to summarize the known characteristics of this compound and explore its potential, though currently undocumented, roles in biomedical research for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the chemical formula C₂₁H₁₄N₃NaO₃S₃, is an organic sodium salt.[2][3] It is recognized as a histological dye and a fluorochrome, suggesting a potential for use in biological staining.[3] Commercially available preparations often have a dye content of around 50-75%.[2]

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₄N₃NaO₃S₃ | [2][3] |

| Molar Mass | 475.5 g/mol | [3] |

| Appearance | Yellowish-brown powder | [2] |

| Synonyms | Primuline, Primuline Yellow |

Current Applications: Beyond the Textile Industry

The predominant use of this compound is in the dyeing of textiles, such as cotton and wool, and paper.[1][2] Its utility in laboratory and educational settings is noted for experiments that require clear visual differentiation through color, but specific biomedical protocols are not detailed in the existing literature.[1][2]

Potential Biomedical Applications: A Theoretical Outlook

While direct evidence is lacking, the properties of this compound as a fluorochrome present theoretical possibilities for its use in biomedical research.

Hypothetical Workflow for Cellular Imaging:

Below is a conceptual workflow for how a researcher might investigate the utility of this compound for cellular imaging. It is important to note that this is a speculative protocol, as no established methods have been found in the literature.

Toxicity and Biocompatibility: A Critical Unknown

A significant barrier to the adoption of this compound in biomedical research is the lack of comprehensive toxicity and biocompatibility data. Safety Data Sheets indicate that it is not intended for drug, human, animal, or food use.[2] The broader class of azo dyes, to which this compound belongs, has been noted for potential genotoxic and carcinogenic properties in some instances, though this is not a universal characteristic of all dyes in this class.[4] Further research into the specific toxicological profile of this compound is a prerequisite for any in vivo or in vitro biomedical application.

Logical Relationship for Biocompatibility Assessment:

The following diagram illustrates the necessary steps to evaluate the suitability of any new compound for biomedical use.

Conclusion and Future Directions

For researchers interested in exploring the potential of this compound, the initial and most critical steps will be to conduct rigorous studies on its cytotoxicity and biocompatibility with various cell lines. Should the dye prove to be non-toxic at effective concentrations, further investigations could explore its spectral properties for multi-color imaging and its potential for conjugation to biomolecules for targeted applications. Until such foundational research is conducted and published, the use of this compound in the biomedical field remains a theoretical proposition.

References

Direct Yellow 59 (Primuline): A Technical Guide to Visualizing Cellular Lipidic Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 59, more commonly known in scientific literature as Primuline or Fluorol Yellow 088, is a fluorescent dye with significant applications in the visualization of lipidic components within biological specimens. Its utility is particularly pronounced in the field of plant biology for the histochemical staining of suberin and cutin in cell walls. This technical guide provides a comprehensive overview of this compound, including its fluorescent properties, detailed experimental protocols for its use in microscopy, and an explanation of its staining mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound (Primuline/Fluorol Yellow 088) in fluorescence microscopy.

| Parameter | Value | Notes |

| Synonyms | Primuline, Primuline Yellow, Fluorol Yellow 088 | The name "Fluorol Yellow 088" is commonly used in protocols for staining plant tissues. |

| Excitation Maximum | ~410 nm | |

| Emission Maximum | ~550 nm | |

| Staining Concentration | 0.01% (w/v) | For staining suberin in plant roots. |

| Incubation Temperature | 60-70°C | For staining suberin in plant roots to enhance dye penetration. |

| Incubation Time | 10 - 20 minutes | For staining suberin in plant roots. |

Mechanism of Action

This compound is a lipophilic dye that visualizes cellular components through non-covalent interactions. It preferentially binds to apolar, lipid-rich structures. The fluorescence of the dye is significantly enhanced in a non-polar environment, leading to a strong signal from the stained lipidic components against a darker, more aqueous background. In plant tissues, this property allows for the specific visualization of suberin and cutin, which are complex, lipid-based biopolymers that form protective barriers in cell walls.

Figure 1. Mechanism of this compound staining and visualization.

Experimental Protocols

The following are detailed protocols for the use of this compound (Fluorol Yellow 088) for the visualization of suberin in plant roots.

Protocol 1: Rapid Staining of Suberin in Rice Root Cross-Sections

This protocol is adapted for the rapid visualization of suberin lamellae in the endodermis and exodermis of rice roots.[1]

Materials:

-

Fluorol Yellow 088

-

Ethanol

-

Distilled water

-

Plant roots (e.g., rice adventitious roots)

-

Manual rotary microtome

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter

Procedure:

-

Sectioning: Prepare cross-sections of the plant roots at the desired thickness using a manual rotary microtome.

-

Staining Solution Preparation: Prepare a 0.01% (w/v) staining solution of Fluorol Yellow 088 in ethanol.

-

Staining:

-

Place the root cross-sections into a 1.5 ml tube.

-

Add approximately 200 µl of the staining solution to the tube.

-

Incubate at 60°C for 10 minutes.[1]

-

-

Washing:

-

Remove the staining solution.

-

Rinse the sections briefly with distilled water once.[1]

-

Replace the water with fresh distilled water.

-

-

Mounting and Visualization:

-

Mount the stained sections on a microscope slide in a drop of water.

-

Observe under a fluorescence microscope using UV excitation. Suberin lamellae will exhibit a yellow fluorescence.[1]

-

Protocol 2: Staining of Suberin in Arabidopsis Roots with Clearing

This protocol includes a clearing step to improve imaging quality in deeper tissue layers of Arabidopsis roots.[2]

Materials:

-

Fluorol Yellow 088

-

Aniline Blue

-

Clearing solution (e.g., ClearSee)

-

Arabidopsis seedlings

-

12-well plate

-

Water bath

-

Confocal or fluorescence microscope

Procedure:

-

Fixation and Clearing (Optional but Recommended): For improved imaging, fix the seedlings (e.g., with formaldehyde) and clear them using a suitable clearing solution like ClearSee according to standard protocols.

-

Staining with Fluorol Yellow 088:

-

Washing: Transfer the seedlings to a new well with 2 ml of water and incubate for 1 minute at room temperature.[2]

-

Counterstaining with Aniline Blue:

-

Final Wash: Transfer the seedlings to a new well with 2-3 ml of water and incubate for 10 minutes in the dark.[2]

-

Mounting and Visualization:

-

Mount the seedlings on a microscope slide in a drop of water.

-

Image using a confocal or fluorescence microscope. Suberin will fluoresce yellow.[2]

-

Experimental Workflow

The general workflow for staining cellular components with this compound involves sample preparation, staining, washing, and imaging. The specific steps may vary depending on the sample type and the target structure.

Figure 2. General experimental workflow for this compound staining.

Conclusion

This compound (Primuline/Fluorol Yellow 088) is a valuable and sensitive fluorescent dye for the visualization of lipidic structures in cells, particularly for staining suberin and cutin in plant cell walls. Its ease of use and the availability of rapid staining protocols make it a powerful tool for researchers in plant biology, cell biology, and related fields. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this dye in laboratory settings.

References

An In-depth Technical Guide to the Fluorogenic Properties of Primuline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primuline, also known as Direct Yellow 59, is a fluorescent dye belonging to the thiazole class. First synthesized in 1887, it has found widespread application in various scientific disciplines due to its unique fluorogenic properties. This technical guide provides a comprehensive overview of the core characteristics of Primuline, with a focus on its application in biological research and drug development. We will delve into its chemical nature, fluorescence mechanism, and provide detailed experimental protocols for its use in staining lipids, plant tissues, and its potential application in the study of amyloid fibrils.

Core Fluorogenic and Chemical Properties

Primuline is a water-soluble, yellow crystalline powder. Its fluorescence is highly dependent on its environment, a characteristic that makes it a valuable tool for various applications. The chemical and physical properties of Primuline are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₁₄N₃NaO₃S₃ |

| Molecular Weight | 475.54 g/mol |

| CAS Number | 8064-60-6 |

| C.I. Number | 49000 |

| Excitation Maximum (λex) | ~410 nm |

| Emission Maximum (λem) | ~550 nm |

| Appearance | Yellow to brownish-yellow powder |

| Solubility | Soluble in water |

Mechanism of Fluorescence: The fluorescence of Primuline arises from its rigid, conjugated aromatic structure. Upon excitation with light of an appropriate wavelength, the π-electrons in the molecule are promoted to a higher energy state. The subsequent return to the ground state results in the emission of a photon of light at a longer wavelength (Stokes shift). The intensity and wavelength of this emission are sensitive to the polarity and viscosity of the surrounding medium. In non-polar environments, such as when bound to lipids, the fluorescence of Primuline is significantly enhanced. This property is central to its use as a fluorescent stain.

Quantitative Fluorogenic Data

While the excitation and emission maxima of Primuline are well-documented, specific quantitative data such as fluorescence quantum yield and lifetime are less commonly reported in standard literature. The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 410 nm[1][2] | Varies slightly with solvent |

| Emission Maximum (λem) | 550 nm[1][2] | Varies with environment |

| Fluorescence Quantum Yield (Φ) | Data not readily available in reviewed literature. | This value is highly solvent and environment dependent. |

| Fluorescence Lifetime (τ) | Data not readily available in reviewed literature. | This value is sensitive to the local environment of the dye. |

The lack of standardized, readily available quantum yield and lifetime data for Primuline highlights an area for further research. These parameters are crucial for the development of quantitative assays and for interpreting data from fluorescence-based imaging and screening applications.

Experimental Protocols

This section provides detailed methodologies for some of the key applications of Primuline in a research setting.

Staining of Lipids on Thin-Layer Chromatography (TLC) Plates

Primuline is a sensitive and non-destructive reagent for the visualization of lipids separated by TLC. Its interaction with lipids is non-covalent, allowing for the subsequent elution and analysis of the stained lipids.

Materials:

-

Primuline stock solution: 0.05% (w/v) Primuline in 80% acetone in water.

-

TLC plate with separated lipids.

-

UV transilluminator (365 nm).

Protocol:

-

After developing the TLC plate, allow it to air dry completely in a fume hood.

-

Spray the plate evenly with the 0.05% Primuline solution until the silica gel is uniformly damp but not saturated.

-

Allow the plate to air dry again completely.

-

Visualize the lipid bands under a UV transilluminator at 365 nm. Lipids will appear as fluorescent yellow spots against a dark background.

-

The lipid spots can be marked with a pencil, scraped from the plate, and eluted with an appropriate solvent for further analysis, such as mass spectrometry.

Workflow for TLC Staining with Primuline:

Vital Staining of Plant Cells and Pollen

Primuline can be used as a vital stain to visualize the cell walls of plant cells and pollen grains.

Materials:

-

Primuline staining solution: 0.1% (w/v) Primuline in water.

-

Plant tissue or pollen sample.

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set).

Protocol:

-

Immerse the plant tissue or pollen sample in the 0.1% Primuline solution for 5-10 minutes.

-

Gently wash the sample with water to remove excess stain.

-

Mount the sample on a microscope slide in a drop of water.

-

Observe the sample using a fluorescence microscope. The cell walls will exhibit a bright yellow-green fluorescence.

Logical Flow for Plant Cell Staining:

Staining of Amyloid Fibrils (Proposed Protocol)

While Thioflavin T is the gold standard for amyloid fibril staining, Primuline shares structural similarities and has been suggested as a potential amyloid-binding dye. The following is a proposed starting protocol for staining amyloid-β plaques in brain tissue, which would require optimization.

Materials:

-

Paraffin-embedded brain tissue sections from an Alzheimer's disease model or patient.

-

Primuline staining solution: 0.1% (w/v) Primuline in 50% ethanol.

-

Deparaffinization and rehydration solutions (Xylene, graded ethanol series).

-

Mounting medium.

-

Fluorescence microscope with appropriate filter sets.

Protocol:

-

Deparaffinize and rehydrate the tissue sections according to standard histological procedures.

-

Incubate the sections in the 0.1% Primuline solution for 10-15 minutes in the dark.

-

Briefly rinse the sections in 50% ethanol to remove excess stain.

-

Wash the sections with distilled water.

-

Mount the coverslip using an aqueous mounting medium.

-

Observe the sections under a fluorescence microscope. Amyloid plaques are expected to show enhanced fluorescence.

Experimental Workflow for Amyloid Plaque Staining:

Applications in Drug Development

The fluorogenic properties of Primuline make it a potentially valuable tool in several areas of drug development, particularly in high-throughput screening (HTS) and preclinical research.

High-Throughput Screening for Modulators of Lipid Metabolism

Given its ability to sensitively detect lipids, Primuline could be adapted for HTS assays to identify compounds that modulate lipid metabolism. For example, a cell-based assay could be developed where cells are treated with a library of compounds, and changes in intracellular lipid content are quantified by Primuline fluorescence using a microplate reader.

Conceptual HTS Workflow:

Screening for Inhibitors of Amyloid Fibril Formation

If Primuline's binding to amyloid fibrils is confirmed and characterized, it could be employed in HTS assays to screen for inhibitors of amyloid aggregation. Similar to Thioflavin T assays, the fluorescence of Primuline would be monitored over time in the presence of amyloid-forming peptides and test compounds. A decrease in the fluorescence signal would indicate inhibition of fibril formation.

Synthesis of Primuline

The synthesis of Primuline involves the heating of p-toluidine with sulfur at high temperatures. This process, known as the "Primuline fusion," results in the formation of a complex mixture of thiazole-containing compounds. The crude product is then sulfonated to increase its water solubility. Purification is typically achieved through repeated precipitation and washing.

General Synthesis Pathway:

Conclusion

Primuline is a versatile fluorogenic dye with a range of applications in biological research. Its sensitivity to the local environment, particularly its fluorescence enhancement upon binding to hydrophobic structures, makes it an excellent tool for lipid staining. While its application in the study of amyloid fibrils and in high-throughput screening is still emerging, its favorable photophysical properties suggest significant potential. Further research to quantify its fluorescence quantum yield and lifetime, and to optimize protocols for specific applications, will undoubtedly expand its utility for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes: Direct Yellow 59 for Non-Destructive Lipid Staining on TLC Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a widely used, rapid, and cost-effective technique for the separation of lipid mixtures. A critical step in TLC analysis is the visualization of the separated lipid spots. Direct Yellow 59, also known as Primuline, is a fluorescent dye that serves as a highly effective and versatile staining reagent for lipids on TLC plates. A key advantage of this compound is its non-destructive nature; it binds non-covalently to lipids, allowing for their subsequent elution and analysis by other methods such as mass spectrometry.[1][2] This makes it particularly valuable in lipidomics and metabolic studies where sample preservation is crucial. When sprayed or dipped onto a developed TLC plate, lipids appear as bright yellow or violet fluorescent spots under ultraviolet (UV) light, offering a sensitive method for their detection.[3][4]

Principle of Staining

This compound is a thiazole dye that is soluble in aqueous and organic solvents.[5] Its mechanism of action involves the non-covalent adsorption of the dye molecules onto the hydrophobic lipid molecules separated on the TLC plate. This interaction is reversible and does not chemically alter the lipids. The stained lipid spots are then visualized by their fluorescence when excited with UV light, typically at a wavelength of 365 nm.[4]

Data Presentation

While this compound is widely used for qualitative and semi-quantitative analysis, comprehensive quantitative data comparing its performance with other common lipid stains is not extensively consolidated in the literature. However, the following table summarizes available information on its performance characteristics in comparison to other frequently used TLC lipid stains. Quantification with this compound is typically achieved by densitometric analysis of the fluorescence intensity of the spots relative to a standard curve of known lipid concentrations.[1]

| Staining Reagent | Detection Principle | Detection Limit | Linear Range | Advantages | Disadvantages |

| This compound (Primuline) | Fluorescence (non-destructive) | ~100 ng/band for general lipids[2]; ~3 ng/spot for specific lipids (e.g., Lipid A)[6] | 20-100 ng/spot for specific lipids (e.g., Lipid A)[6] | Non-destructive, allows for subsequent analysis (e.g., MS); high sensitivity.[1][2] | Requires UV lamp for visualization; fluorescence may fade over time.[7] |

| Iodine Vapor | Absorption (semi-destructive) | ~0.5-2 µg | Not typically used for precise quantification | Simple, rapid, and reversible for some lipids. | Low sensitivity; fades quickly; can react with unsaturated lipids. |

| Phosphomolybdic Acid | Charring (destructive) | ~100-500 ng | Varies with lipid class | Universal stain for most organic compounds; produces permanent spots. | Destructive, prevents further analysis of lipids; requires heating. |

| 2',7'-Dichlorofluorescein | Fluorescence (non-destructive) | ~1 µg | 2.5-20 µg for some lipid classes[8] | Non-destructive; good for visualizing neutral lipids. | Less sensitive than this compound. |

Experimental Protocols

Materials

-

TLC plates (Silica gel 60)

-

This compound (Primuline)

-

Acetone

-

Deionized water

-

Developing solvent (specific to the lipid classes being separated, e.g., hexane:diethyl ether:acetic acid 80:20:1 for neutral lipids)

-

Spraying bottle or dipping tank

-

UV lamp (365 nm)

-

Fume hood

-

Hairdryer or heating plate

Preparation of this compound Staining Solution

There are several reported formulations for the staining solution. Two common preparations are provided below:

Option 1: Acetone/Water Mixture [9]

-

Prepare a 0.05% (w/v) stock solution of this compound in deionized water (e.g., 50 mg in 100 mL).

-

For the working solution, dilute the stock solution 1:10 in an 80:20 (v/v) mixture of acetone and deionized water. The final concentration will be 0.005% (w/v).

Option 2: Direct Preparation [5]

-

Directly prepare a 0.005% (w/v) solution of this compound in an 80:20 (v/v) mixture of acetone and deionized water (e.g., 5 mg in 100 mL).

Experimental Workflow for TLC Lipid Staining

The following diagram outlines the key steps in the TLC analysis of lipids using this compound staining.

Detailed Staining Procedure

-

Development of the TLC Plate: After spotting the lipid samples and standards on the activated TLC plate, develop the plate in a chamber saturated with the appropriate mobile phase until the solvent front reaches the desired height.

-

Drying the Plate: Remove the plate from the chamber and dry it completely in a fume hood. A gentle stream of air from a hairdryer can be used to expedite drying. It is crucial to ensure all traces of the mobile phase have evaporated.

-

Staining:

-

Spraying Method: In a fume hood, spray the dried TLC plate evenly with the this compound staining solution until the plate is just damp.[9] Avoid oversaturation, as this can cause the spots to diffuse.

-

Dipping Method: Alternatively, the plate can be briefly dipped into the staining solution in a shallow tank. This method often provides a more uniform background.[2]

-

-

Final Drying: Briefly dry the stained plate with a hairdryer or by air drying in a fume hood.

-

Visualization: Illuminate the plate with a UV lamp at a wavelength of 365 nm. The lipid spots will appear as bright yellow or violet fluorescent areas on a darker background.[4]

-

Documentation and Analysis: The fluorescent spots should be documented immediately by photography, as the fluorescence intensity may decrease over time. For quantitative analysis, the plate can be scanned using a TLC scanner or a densitometer to measure the fluorescence intensity of each spot. For further analysis, the visualized spots can be marked with a pencil, scraped from the plate, and the lipids eluted with an appropriate solvent.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. uni-giessen.de [uni-giessen.de]

- 3. aocs.org [aocs.org]

- 4. TLC identification of PL | Cyberlipid [cyberlipid.gerli.com]

- 5. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 7. Comparison of the thin layer chromatography/flame ionization detection system with other methods for the quantitative analysis of liver lipid contents in alcohol-fed rats and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid chromatographic method to decipher distinct alterations in lipid classes in NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biochem.wustl.edu [biochem.wustl.edu]

Application Notes and Protocols for Primuline Staining in Plant Cell Wall Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primuline staining method for visualizing plant cell wall components, particularly suberin and lignin. While primuline has been historically used for this purpose, it has been largely superseded by more specific and photostable fluorescent dyes. This document includes a reconstructed protocol for primuline staining based on historical literature and general fluorescence microscopy principles, alongside a detailed protocol for the current standard, Fluorol Yellow 088, for comparative purposes.

Application Notes

Principle of Primuline Staining

Primuline is a fluorescent dye that has been used to stain a variety of biological structures, including the lipidic components of plant cell walls. The exact mechanism of primuline binding to suberin and lignin is not well-documented in recent literature, but it is believed to associate with hydrophobic regions within the cell wall. Suberin, a complex polyester of long-chain fatty acids and glycerol, and lignin, a complex polymer of aromatic alcohols, both create hydrophobic domains within the cell wall that can be targeted by lipophilic stains like primuline. When excited by light of the appropriate wavelength, primuline emits fluorescence, allowing for the visualization of these stained structures.

Historical Context and Current Alternatives

Primuline was one of the earlier fluorescent dyes used for histochemical studies of plant tissues. However, its use for suberin and lignin detection has diminished over time due to certain limitations, including a lack of specificity and lower photostability compared to modern alternatives.

Currently, Fluorol Yellow 088 is the most widely accepted and utilized fluorescent stain for the specific and sensitive detection of suberin in plant tissues. For lignin, other stains like Basic Fuchsin or autofluorescence under UV excitation are commonly employed.

Advantages and Limitations of Primuline Staining

Advantages:

-

Broad Applicability: Can stain various hydrophobic structures in the plant cell wall.

-

Fluorescence-based: Offers higher sensitivity compared to some traditional colorimetric stains.

Limitations:

-

Lack of Specificity: Primuline can bind to other lipidic structures, potentially leading to background fluorescence and difficulty in distinguishing between suberin, cutin, and other lipidic deposits.

-

Lower Photostability: Primuline is prone to photobleaching, which can be problematic for time-lapse imaging or detailed Z-stack acquisition.

-

Limited Modern Protocols: Well-documented and optimized protocols for primuline staining of plant cell walls are scarce in recent scientific literature.

Quantitative Data Summary

The following table summarizes the key optical properties of Primuline and the current standard, Fluorol Yellow 088.

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Common Application |

| Primuline | ~410 | ~550 | Historical staining of suberin, lignin, and other lipids |

| Fluorol Yellow 088 | ~488 | ~525 | Specific staining of suberin |

Experimental Protocols

Reconstructed Protocol for Primuline Staining

Disclaimer: This protocol is reconstructed based on general fluorescence staining procedures and the known properties of primuline, due to the scarcity of detailed, modern protocols in the literature. Optimization may be required for specific plant tissues.

Materials:

-

Primuline (Direct Yellow 59)

-

Distilled water

-

Ethanol

-

Microscope slides and coverslips

-

Plant tissue for sectioning (e.g., roots, stems)

-

Sectioning equipment (microtome or razor blades)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Staining Solution Preparation:

-

Prepare a 0.1% (w/v) stock solution of Primuline in distilled water. This solution should be freshly prepared and protected from light.

-

For a working solution, dilute the stock solution with distilled water to a final concentration of 0.01% (w/v).

-

-

Plant Tissue Sectioning:

-

Prepare fresh, free-hand or microtome sections of the plant tissue. The thickness of the sections may vary depending on the tissue type and microscope objective used (typically 50-100 µm).

-

-

Staining:

-

Immerse the sections in the 0.01% Primuline working solution.

-

Incubate for 30-60 minutes at room temperature in the dark. Incubation times may need to be optimized.

-

-

Washing:

-

Briefly rinse the stained sections with distilled water to remove excess stain.

-

-

Mounting:

-

Mount the sections on a microscope slide in a drop of distilled water or a glycerol-based mounting medium.

-

Carefully place a coverslip over the sections, avoiding air bubbles.

-

-

Microscopy:

-

Observe the stained sections using a fluorescence microscope equipped with a filter set suitable for Primuline.

-

Excitation: ~410 nm (e.g., DAPI or UV filter set)

-

Emission: ~550 nm (e.g., FITC/GFP filter set, though a custom filter set would be ideal)

-

Image acquisition should be done promptly to minimize photobleaching.

-

Detailed Protocol for Fluorol Yellow 088 Staining (Current Standard)

This protocol is adapted from widely accepted methods for suberin staining.

Materials:

-

Fluorol Yellow 088 (Solvent Green 4)

-

Lactic acid

-

Glycerol

-

Aniline Blue (optional, for counterstaining)

-

Microscope slides and coverslips

-

Plant tissue for sectioning

-

Sectioning equipment

-

Fluorescence microscope with a GFP/FITC filter set

Procedure:

-

Staining Solution Preparation:

-

Prepare a 0.01% (w/v) solution of Fluorol Yellow 088 in lactic acid. This may require gentle heating (e.g., 70°C for 30 minutes) to fully dissolve the dye. The solution should be freshly prepared.

-

-

Plant Tissue Sectioning:

-

Prepare fresh, free-hand or microtome sections of the plant tissue (50-100 µm).

-

-

Staining:

-

Immerse the sections in the Fluorol Yellow 088 staining solution.

-

Incubate at 70°C for 30-60 minutes in the dark.

-

-

Washing:

-

Rinse the sections three times with distilled water for 5 minutes each.

-

-

Counterstaining (Optional):

-

For visualization of callose or to quench background fluorescence, sections can be counterstained with a 0.5% (w/v) aqueous solution of Aniline Blue for 30 minutes at room temperature in the dark.

-

After counterstaining, wash the sections with distilled water.

-

-

Mounting:

-

Mount the sections on a microscope slide in a 50% glycerol solution.

-

-

Microscopy:

-

Observe the stained sections using a fluorescence microscope.

-

Excitation: 488 nm

-

Emission: 500-550 nm (standard GFP/FITC filter set)

-

Visualizations

Caption: General workflow for fluorescent staining of plant cell wall components.

Caption: Simplified model of primuline interaction with the suberin polymer.

Application Notes and Protocols: Direct Yellow 59 for Amyloid-Beta Plaque Detection

Disclaimer: Based on a comprehensive review of available scientific literature, there are no established or validated protocols for the use of Direct Yellow 59 (also known as Primuline or C.I. 49000) for the specific detection of amyloid-beta (Aβ) plaques in biological tissues.

However, this compound is a fluorescent dye belonging to the thiazole class.[1][2] This is noteworthy because other thiazole-based dyes, such as Thioflavin T and Thioflavin S, are widely used and validated for staining amyloid plaques due to their ability to exhibit enhanced fluorescence upon binding to the cross-beta sheet structure of amyloid fibrils. The structural similarity suggests a potential for this compound to interact with amyloid plaques, but this has not been demonstrated.

The following application notes and protocols are provided as an illustrative example based on the well-established methodologies for Thioflavin S, a common fluorescent dye for Aβ plaque detection. These should be considered a template. Any application of this compound for Aβ plaque detection would require extensive validation, including determination of optimal staining concentrations, incubation times, and fluorescence imaging parameters.

Overview and Principle (Hypothetical)

This compound is a water-soluble dye with fluorescent properties.[2] If it were to behave similarly to other amyloid-binding dyes, its principle of action would be based on the specific binding of the dye molecule to the beta-sheet structures characteristic of amyloid fibrils. This binding event would be expected to cause a significant increase in the dye's fluorescence quantum yield, allowing for the visualization of Aβ plaques using fluorescence microscopy.

Materials and Reagents

-

Staining Solution: this compound (or Primuline)[1]

-

Solvent: Distilled water, Ethanol (e.g., 70-80%)

-

Differentiation Solution: e.g., 70-80% Ethanol

-

Mounting Medium: Aqueous mounting medium

-

Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections (5-10 µm thickness) from a relevant model (e.g., AD transgenic mouse model, human AD post-mortem tissue).

-

General Lab Equipment: Coplin jars, coverslips, fluorescence microscope with appropriate filter sets.

Experimental Protocols (Exemplary, based on Thioflavin S)

This protocol is a standard procedure for Thioflavin S staining and would need to be optimized for this compound.

Preparation of Staining Solution

-

Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.

-

The working solution is typically a dilution of the stock in an appropriate buffer or ethanol solution. A starting point for optimization could be a 0.01% to 0.1% solution in 50% ethanol.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 min), 95% (2 min), 70% (2 min).

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Incubate the slides in the this compound working solution for 5-10 minutes. This step is critical and would require optimization.

-

-

Differentiation:

-

Quickly rinse the slides in distilled water.

-

Differentiate in 70% ethanol for 1-5 minutes to reduce background staining. The duration of this step is crucial for achieving a good signal-to-noise ratio.

-

Rinse thoroughly in distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

Allow the slides to dry in the dark.

-

Staining Procedure for Frozen Sections

-

Fixation (if required):

-

Fix air-dried sections in 4% paraformaldehyde for 15 minutes.

-

Rinse with Phosphate Buffered Saline (PBS).

-

-

Staining:

-

Follow steps 2-4 from the paraffin-embedded protocol.

-

Data Presentation: Quantitative Parameters (Illustrative)

The following table summarizes hypothetical parameters that would need to be determined during the validation of this compound for Aβ plaque staining, with example values from typical Thioflavin S protocols provided for context.

| Parameter | Exemplary Value (Thioflavin S) | Value to be Determined (this compound) |

| Dye Concentration | 0.05% - 1% (w/v) | Optimization required |

| Solvent | 50-80% Ethanol | Optimization required |

| Incubation Time | 5 - 10 minutes | Optimization required |

| Differentiation Time | 1 - 5 minutes in 70% Ethanol | Optimization required |

| Excitation Wavelength | ~400-440 nm | To be determined |

| Emission Wavelength | ~450-550 nm (Green/Yellow) | To be determined |

Visualization and Analysis

-

Microscopy: Stained sections should be visualized using a fluorescence microscope. The appropriate filter set (excitation and emission filters) would need to be determined based on the spectral properties of this compound when bound to amyloid.

-

Image Analysis: Quantitative analysis can be performed using image analysis software (e.g., ImageJ, CellProfiler) to measure plaque load (% area stained), plaque size, and fluorescence intensity.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Aβ plaque detection using a fluorescent dye.

Hypothetical Binding Mechanism

Caption: Hypothetical binding of a thiazole dye to Aβ fibrils.

References

Direct Yellow 59: A Detailed Guide to Fluorescence Microscopy Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 59, also known as Primulin, is a fluorescent dye with applications in biological research, particularly for the visualization of specific cellular components. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy. Primulin is a water-soluble, green-light yellow dye that exhibits light blue fluorescence. Its utility extends to the staining of lipids, plant cell walls, callose, and pollen grains, and it can also be employed as a vital stain.

Physicochemical Properties and Spectral Data

This compound is a thiazole dye. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H14N3NaO3S3 | N/A |

| Molecular Weight | 475.54 g/mol | N/A |

| Excitation Maximum (λex) | ~410 nm | N/A |

| Emission Maximum (λem) | ~550 nm | N/A |

| Appearance | Green-light yellow powder | N/A |

| Solubility | Water | N/A |

Application 1: Staining of Lipids in Fixed Cells (Adapted Protocol)

This protocol is adapted from methodologies for staining lipids on TLC plates for use in cellular imaging.

Principle

This compound is a lipophilic dye that can be used to stain intracellular lipid droplets and other lipid-rich structures. The fluorescence of the dye allows for the visualization of these structures using a fluorescence microscope.

Experimental Workflow

Caption: Workflow for staining lipids in fixed cells with this compound.

Materials

-

This compound (Primulin)

-

Distilled Water

-

Acetone

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Optional, for permeabilization)

-

Mounting medium

-

Microscope slides and coverslips

Stock Solution Preparation

-

5% (w/v) this compound Stock Solution: Dissolve 50 mg of this compound powder in 1 ml of distilled water.

-

Note: This solution should be stored protected from light.

-

Staining Protocol

-

Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Fixation:

-

Aspirate the cell culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular lipid structures that may be less accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare the staining solution by diluting the 5% this compound stock solution 100-fold in an 8:2 (v/v) mixture of acetone and water to a final concentration of 0.05%.

-

Incubate the fixed (and optionally permeabilized) cells with the 0.05% this compound staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., a DAPI or a custom filter set with excitation around 410 nm and emission around 550 nm). Lipid droplets and other lipid-rich structures will appear fluorescent.

-

Application 2: Staining of Plant Tissues

This compound (Primulin) is a well-established fluorescent stain for various components of plant cell walls.

Principle

Primulin binds to specific components of the plant cell wall, such as callose and lignin, allowing for their visualization by fluorescence microscopy.

Experimental Workflow

Caption: General workflow for staining plant tissues with Primulin.

Materials

-

This compound (Primulin)

-

Distilled Water or appropriate buffer (e.g., tap water)

-

Plant tissue of interest

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol)

Staining Protocol

-

Sample Preparation:

-

Prepare thin sections of the plant tissue (e.g., root, stem, or leaf) either by hand or using a microtome.

-

-

Staining:

-

Prepare a staining solution of 10 µM Primulin in tap water or a suitable buffer.

-

Immerse the tissue sections in the Primulin staining solution for 5-15 minutes at room temperature. The optimal staining time may vary depending on the tissue type and thickness.

-

-

Washing:

-

Briefly rinse the stained sections with distilled water or the buffer used for staining to remove excess dye.

-

-

Mounting:

-

Mount the stained sections on a microscope slide with a drop of mounting medium (e.g., 50% glycerol in water).

-

Carefully place a coverslip over the sample, avoiding air bubbles.

-

-

Imaging:

-

Observe the stained tissue under a fluorescence microscope using a filter set appropriate for Primulin (excitation ~410 nm, emission ~550 nm). Callose, lignified, and suberized cell walls will exhibit fluorescence.

-

Photostability

Information on the photostability of this compound is limited. However, some studies have investigated its photobleaching characteristics. It has been noted that photobleaching can occur with continuous irradiation. The rate of photobleaching is dependent on the intensity of the excitation light. For experiments requiring long-term imaging, it is advisable to use the lowest possible excitation light intensity and to use antifade reagents in the mounting medium.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Signal | - Low dye concentration- Insufficient incubation time- Incorrect filter set | - Increase dye concentration or incubation time- Ensure the use of appropriate excitation and emission filters |

| High Background | - Inadequate washing- Dye precipitation | - Increase the number and duration of washing steps- Filter the staining solution before use |

| Photobleaching | - High excitation light intensity- Prolonged exposure | - Reduce the laser power or illumination intensity- Minimize exposure time by using a shutter- Use an antifade mounting medium |

Concluding Remarks

This compound (Primulin) is a versatile fluorescent dye with valuable applications in the study of lipids and plant cell wall components. The protocols provided here offer a starting point for researchers. It is important to note that optimal staining conditions, including dye concentration and incubation times, may need to be determined empirically for specific cell types, tissues, and experimental setups.

Application Notes and Protocols: Preparation of a General Yellow Staining Solution for Histology

Introduction

Yellow dyes can be utilized in histology as counterstains or for specific tissue component visualization. While a specific protocol for Direct Yellow 59 is not established, this document provides a general framework for the preparation and application of a yellow staining solution for research purposes, drawing parallels from dyes like Metanil Yellow.

Principles of Staining

Histological staining relies on the differential affinity of various tissue components for specific dyes. Acidic dyes, for instance, are attracted to basic (acidophilic) tissue components like the cytoplasm and collagen. The selectivity of a stain can be influenced by factors such as the pH of the staining solution, the use of mordants (which help bind the dye to the tissue), and the chemical structure of the dye itself.

Quantitative Data Summary

As no specific data for this compound was found, the following table provides example parameters that are often considered when preparing and using histological stains. These are illustrative and would need to be determined experimentally for a new staining solution.

| Parameter | Example Range/Value | Purpose |

| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve desired staining intensity. |

| Solvent | Distilled Water, 70-95% Ethanol | To dissolve the dye and facilitate tissue penetration. |

| pH | 2.5 - 7.0 | To alter tissue and dye charges, influencing staining specificity. |

| Mordant | (e.g., Acetic Acid) | To enhance the binding of the dye to tissue components. |

| Staining Time | 1 - 10 minutes | To allow for sufficient dye uptake by the tissue. |

| Differentiation | Acid Alcohol (e.g., 0.5% HCl in 70% Ethanol) | To remove excess stain and improve contrast. |

Experimental Protocols

The following is a generalized, hypothetical protocol for the preparation and application of a yellow staining solution.

4.1. Preparation of a 1% Stock Staining Solution

-

Weighing: Accurately weigh 1.0 g of the yellow dye powder.

-

Dissolving: In a clean glass beaker, dissolve the dye powder in 100 mL of the chosen solvent (e.g., distilled water or 70% ethanol). Use a magnetic stirrer for complete dissolution.

-

Filtration: Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.

-

Storage: Store the stock solution in a labeled, airtight, and light-protected container at room temperature.

4.2. Preparation of a Working Staining Solution

-

Dilution: Dilute the 1% stock solution with the appropriate solvent to the desired working concentration (e.g., for a 0.2% solution, mix 20 mL of stock with 80 mL of solvent).

-